2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluoro-4-methoxycarbonylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO4/c1-15-10(14)7-3-2-6(4-8(7)11)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKGGXQDKZFZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1324054-60-5 | |
| Record name | 2-[3-fluoro-4-(methoxycarbonyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated benzene derivatives as starting materials, which undergo a series of reactions including halogenation, esterification, and carboxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxycarbonyl group can influence its solubility and stability . These interactions can modulate biological activities and lead to desired therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The methoxycarbonyl (–OCOCH₃) group in the target compound offers moderate electron-withdrawing effects, compared to the stronger –CF₃ group in GW0742-related derivatives . This difference impacts electronic properties, such as acidity (pKa) and resonance stabilization.
- Hydrophilicity : The presence of –COOH and –OCOCH₃ in the target compound increases hydrophilicity compared to methyl-substituted analogues (e.g., 2-(3-Fluoro-4-methylphenyl)acetic acid), which may influence solubility and pharmacokinetics .
Complex Heterocyclic Analogues
Compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid and 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid feature fused heterocyclic systems (furoquinoline or furocoumarin) attached to the acetic acid moiety. These structures exhibit:
- Extended Conjugation : The fused rings enhance UV absorption and fluorescence, useful in optical applications.
- Synthetic Complexity : Synthesized via multicomponent reactions with Meldrum’s acid, these compounds require stepwise cyclization in acidic media , unlike the simpler arylacetic acids.
Bioactive Analogues
- GW0742 : A thiazole-containing PPARβ/δ agonist with a trifluoromethylphenyl group and acetic acid chain . While structurally distinct, it highlights the role of fluorine and carboxylic acid groups in receptor binding.
- Compound 1 from : 2-[5-(methoxycarbonyl)-4-methyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]acetic acid demonstrates 69.9% XOD enzyme inhibition at 10 μM , suggesting that methoxycarbonyl groups in flexible rings enhance bioactivity compared to rigid aromatic systems.
Biological Activity
2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a fluorine atom and a methoxycarbonyl group, which significantly influences its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 194.18 g/mol. The presence of the fluoro group enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluoro substituent can enhance binding affinity, while the methoxycarbonyl group contributes to solubility and stability in biological environments. These interactions can modulate various metabolic pathways, making the compound a valuable candidate for therapeutic applications.
Interaction with Enzymes
Research indicates that this compound may interact with enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer progression. The structural characteristics allow it to act as an inhibitor or modulator of enzyme activity, which is critical for drug design .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as PI3K/Akt/mTOR. This pathway is crucial for cell survival and proliferation; thus, its inhibition can lead to reduced tumor growth .
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | A549 (lung cancer) | 15 | Apoptosis induction |
| Study B | MDA-MB-231 (breast cancer) | 20 | Cell cycle arrest |
| Study C | HeLa (cervical cancer) | 10 | PI3K/Akt pathway inhibition |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases .
Case Studies
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with this compound reduced cell viability in A549 lung cancer cells by approximately 50% after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its role in inducing programmed cell death .
- Inflammation Model : In a murine model of acute inflammation, administration of this compound significantly reduced edema and levels of pro-inflammatory markers, suggesting its potential as an anti-inflammatory agent in clinical settings .
Q & A
Basic: What are the optimal synthetic routes for 2-[3-Fluoro-4-(methoxycarbonyl)phenyl]acetic acid, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves fluorination and esterification steps. For fluorination, precursors like 4-methylphenylacetyl chloride or acetonitrile derivatives can be fluorinated using agents such as Selectfluor™ or KF in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C). Esterification of the carboxylic acid moiety is achieved via methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux. Yield optimization requires monitoring reaction time, stoichiometry, and purification via recrystallization (e.g., using ethanol/water mixtures). Adjusting solvent polarity and catalyst loading can mitigate side reactions like over-fluorination or ester hydrolysis .
Basic: How can the purity and structural integrity of this compound be validated experimentally?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C/¹⁹F): Confirm substitution patterns (e.g., fluorine at C3, methoxycarbonyl at C4) and acetic acid moiety integration. ¹⁹F NMR is critical to verify fluorination efficiency .
- HPLC-MS: Assess purity (>98%) using reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% formic acid. MS (ESI−) should show [M−H]⁻ peaks matching the molecular formula (C₁₀H₈FO₄) .
- XRD: For crystalline batches, single-crystal X-ray diffraction resolves stereoelectronic effects of the fluorine and methoxycarbonyl groups .
Advanced: What computational strategies can predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as electrophilic aromatic substitution or ester hydrolysis. Key steps:
Transition State Analysis: Identify energy barriers for fluorination or methoxycarbonyl group stability under acidic/basic conditions.
Solvent Effects: Use COSMO-RS to simulate solvent interactions and optimize polarity for intermediates.
Machine Learning: Train models on PubChem data to predict regioselectivity in further functionalization (e.g., amidation). Experimental validation via kinetic studies (e.g., monitoring by in-situ IR) is critical .
Advanced: How can researchers resolve discrepancies in bioactivity data obtained from different in vitro assays for this compound?
Methodological Answer:
Contradictions often arise from assay-specific conditions (e.g., pH, solvent carriers). Systematic approaches include:
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability). Normalize data using internal standards (e.g., DMSO controls).
- Molecular Docking: Validate target binding using software like AutoDock Vina. Align docking scores (e.g., binding energy < −7 kcal/mol) with experimental IC₅₀ to distinguish true interactions from assay artifacts .
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (ANOVA, PCA) to identify outliers or confounding variables .
Advanced: What are the key considerations for designing stability studies of this compound under varying storage conditions?
Methodological Answer:
Stability studies should assess:
- Thermal Degradation: Use accelerated stability testing (40–60°C) over 1–3 months, monitoring via HPLC. Fluorine’s electron-withdrawing effect may enhance ester group hydrolysis; buffer solutions (pH 1–9) can quantify pH-dependent degradation .
- Light Sensitivity: Expose samples to UV (365 nm) and visible light, analyzing photodegradants via LC-MS. Fluorinated aromatics are generally stable, but methoxycarbonyl may form quinone derivatives under UV .
- Solid-State Stability: Conduct XRD and DSC to detect polymorphic transitions or hydrate formation, which alter solubility and bioavailability .
Basic: What solvent systems are recommended for solubility and formulation studies of this compound?
Methodological Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol. For biological assays:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
